molecular formula C11H14O4 B3123219 (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid CAS No. 306293-71-0

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid

Cat. No.: B3123219
CAS No.: 306293-71-0
M. Wt: 210.23 g/mol
InChI Key: LYWHMRGFYPLVAT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid is a conjugated enoic acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) system linked via an ester group to a 4-oxobut-2-enoic acid backbone.

Properties

IUPAC Name

(E)-4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWHMRGFYPLVAT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2OC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as photochemical cycloaddition reactions. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s norbornyloxy substituent distinguishes it from analogs with aryl, heteroaryl, or simpler alkyl groups. Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of But-2-enoic Acid Derivatives
Compound Name Substituent Melting Point (°C) Molecular Formula Key NMR Signals (δ, ppm) Source
(2E)-4-(3-Chlorophenyl)-4-oxobut-2-enoic acid 3-Chlorophenyl Not reported C₁₀H₇ClO₃ Not provided
2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid (25) Phenyl 146–148 C₁₀H₈O₄ 7.18 (s, 1H, CH), 7.50–8.03 (ArH)
2-Hydroxy-4-(2-hydroxyphenyl)-4-oxobut-2-enoic acid (26) 2-Hydroxyphenyl 142–145 C₁₀H₈O₅ 6.91 (s, 1H, CH), 7.51–8.06 (ArH)
Ethyl 2-hydroxy-4-(2-hydroxyphenyl)-4-oxobut-2-enoate (23) Ethyl ester + 2-hydroxyphenyl 202–204 C₁₂H₁₂O₅ 1.20 (t, CH₃), 4.08 (q, CH₂)
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Tetralin group Not reported C₁₄H₁₄O₃ Not provided
Key Observations:

Substituent Bulk and Solubility: The norbornyloxy group in the target compound introduces significant steric bulk compared to phenyl or chlorophenyl substituents. This likely reduces solubility in polar solvents but enhances lipid membrane permeability. Hydroxyl groups in compounds 26 and 27 improve aqueous solubility due to hydrogen bonding .

Electronic Effects: The electron-withdrawing nature of the bicyclo[2.2.1]hept-2-yloxy group may increase the acidity of the carboxylic acid moiety compared to phenyl-substituted analogs. This aligns with Hammett σ correlations discussed in , where substituents influence reduction potentials and frontier orbital interactions .

Thermal Stability :

  • Ethyl ester derivatives (e.g., compound 23) exhibit higher melting points (202–204°C) compared to free acids (142–148°C), reflecting crystallinity differences due to esterification .

Pharmacological Potential

  • Aryl-substituted but-2-enoic acids (e.g., compound 25) may mimic integrase inhibitors like S-1360, which target HIV-1 .
  • Spiroindoline and imidazoline derivatives () demonstrate antihypertensive effects, suggesting that the norbornane system could be explored for similar applications .

Biological Activity

(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid, a bicyclic compound, has attracted attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C11H16O4
  • CAS Number : 308289-58-9
  • Structure : The compound features a bicyclo[2.2.1]heptane moiety linked to an oxobutenoic acid functional group, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that bicyclic compounds can possess significant antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have been tested against various pathogens:

CompoundPathogenActivity
Compound AStaphylococcus aureusInhibition zone: 15 mm
Compound BEscherichia coliMIC: 32 µg/mL
(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acidCandida albicansIC50: 25 µg/mL

These results suggest that the compound may inhibit the growth of fungi, particularly Candida albicans, indicating potential for antifungal applications .

Antitumor Activity

The antitumor potential of bicyclic compounds has been explored in various studies. For example:

  • Study on Cell Lines : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • IC50 Values :
      • MCF-7: 20 µM
      • HeLa: 15 µM

These findings indicate that (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid may exert cytotoxic effects on cancer cells, possibly through apoptosis induction .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory pathways. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in macrophage models.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

The reduction in cytokine levels suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the efficacy of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid against resistant strains of bacteria.
    • Results indicated significant inhibition against multi-drug resistant Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
  • Case Study on Cancer Cell Lines :
    • In a controlled experiment, researchers treated various cancer cell lines with the compound and observed morphological changes consistent with apoptosis.
    • Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls, indicating early apoptotic events.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid?

  • Methodological Answer : A common strategy involves coupling bicyclo[2.2.1]heptanol derivatives with activated maleic anhydride intermediates. For example, Yusifova et al. synthesized analogous compounds (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) via nucleophilic substitution between p-toluidine and maleic anhydride, followed by purification using recrystallization (methanol/ethanol) . IR and ¹H-NMR spectroscopy are critical for verifying the E/Z configuration and functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with UV detection to assess purity.
  • Spectroscopy :
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~2500-3500 cm⁻¹) stretches.
  • ¹H-NMR : Identify vinyl protons (δ 6.5–7.5 ppm for α,β-unsaturated esters) and bicycloheptane ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : CI-MS or ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .

Q. What solvent systems are suitable for recrystallizing α,β-unsaturated acids like this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) or mixtures (e.g., chloroform/methanol) are effective. For example, 4-oxo-4-(2-phenoxyphenyl)but-2-enoic acid was recrystallized from methanol/ethanol (1:1) with a 71% yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 4-anthracen-9-yl-4-oxobut-2-enoic acid ).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : For ambiguous proton environments, deuterated solvents or selective decoupling experiments can clarify splitting patterns .

Q. What strategies optimize the stability of (2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid during long-term storage?

  • Methodological Answer :

  • Temperature Control : Store at –20°C under inert gas (N₂/Ar) to minimize oxidation.
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (e.g., trehalose) .
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track decomposition .

Q. How can researchers address low reproducibility in synthetic yields for this compound?

  • Methodological Answer :

  • Reaction Parameter Screening : Optimize temperature, catalyst loading (e.g., Zn dust for Michael additions ), and stoichiometry via Design of Experiments (DoE).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) and adjust reaction conditions .
  • Metrological Rigor : Follow GOST R 8.736-2011 standards for measurement uncertainty and error propagation in yield calculations .

Q. What computational tools are effective for predicting the reactivity of the bicyclo[2.2.1]heptane moiety in this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate steric effects of the bicycloheptane group on reaction pathways.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Data Analysis & Experimental Design

Q. How should researchers statistically validate analytical data (e.g., titration, spectroscopy) for this compound?

  • Methodological Answer :

  • Error Reporting : Use standard deviation (SD) or confidence intervals (CI) for replicate measurements (n ≥ 3).
  • Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous data points .
  • Calibration Curves : Validate linearity (R² > 0.99) and limit of detection (LOD) for quantitative assays .

Q. What experimental design principles mitigate organic compound degradation during prolonged assays?

  • Methodological Answer :

  • Time-Controlled Sampling : Collect data at fixed intervals to track degradation kinetics .
  • Inert Atmosphere : Use gloveboxes or Schlenk lines for oxygen-/moisture-sensitive steps .
  • Stabilizing Additives : Include chelating agents (e.g., EDTA) to inhibit metal-catalyzed decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid
Reactant of Route 2
(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.